8-(4-ethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines ethoxyphenyl and heptylphenyl groups with an imidazopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, starting with the preparation of the ethoxyphenyl and heptylphenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include ethyl iodide, potassium carbonate, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-METHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 8-(4-ETHOXYPHENYL)-7-(4-HEXYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
8-(4-ETHOXYPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of ethoxyphenyl and heptylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H35N5O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-7-(4-heptylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H35N5O3/c1-5-7-8-9-10-11-21-12-14-22(15-13-21)25-20-34-26-27(32(3)30(37)33(4)28(26)36)31-29(34)35(25)23-16-18-24(19-17-23)38-6-2/h12-20H,5-11H2,1-4H3 |
InChI Key |
QSOBKQTYAAWKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)OCC)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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